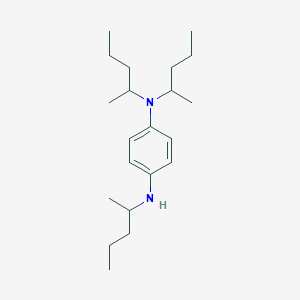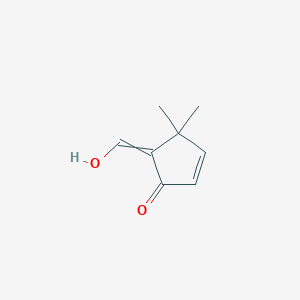
N~1~,N~2~-Bis(1-hydroxy-2-methylpropan-2-yl)ethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~,N~2~-Bis(1-hydroxy-2-methylpropan-2-yl)ethanediamide is a chemical compound known for its unique structure and properties. It is characterized by the presence of two hydroxy groups and two amide groups, making it a versatile compound in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~2~-Bis(1-hydroxy-2-methylpropan-2-yl)ethanediamide typically involves the reaction of ethanediamide with 1-hydroxy-2-methylpropan-2-yl groups under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
In industrial settings, the production of N1,N~2~-Bis(1-hydroxy-2-methylpropan-2-yl)ethanediamide involves large-scale synthesis using automated reactors. The process is designed to ensure consistent quality and efficiency. The raw materials are carefully selected, and the reaction parameters are continuously monitored to maintain optimal conditions.
Análisis De Reacciones Químicas
Types of Reactions
N~1~,N~2~-Bis(1-hydroxy-2-methylpropan-2-yl)ethanediamide undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The amide groups can be reduced to form amines.
Substitution: The hydroxy groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~) are used.
Substitution: Reagents like alkyl halides and acid chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include carbonyl compounds, amines, ethers, and esters, depending on the specific reaction and conditions used.
Aplicaciones Científicas De Investigación
N~1~,N~2~-Bis(1-hydroxy-2-methylpropan-2-yl)ethanediamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N1,N~2~-Bis(1-hydroxy-2-methylpropan-2-yl)ethanediamide involves its interaction with molecular targets and pathways. The hydroxy and amide groups play a crucial role in its reactivity and interactions. The compound can form hydrogen bonds and other interactions with target molecules, influencing their structure and function.
Comparación Con Compuestos Similares
Similar Compounds
- N-(1-Hydroxy-2-methylpropan-2-yl)formamide
- N-(1-Hydroxy-2-methylpropan-2-yl)benzamide
Uniqueness
N~1~,N~2~-Bis(1-hydroxy-2-methylpropan-2-yl)ethanediamide is unique due to the presence of two hydroxy and two amide groups, which provide it with distinct chemical properties and reactivity. This makes it a valuable compound in various applications, setting it apart from similar compounds.
Propiedades
Número CAS |
61051-10-3 |
|---|---|
Fórmula molecular |
C10H20N2O4 |
Peso molecular |
232.28 g/mol |
Nombre IUPAC |
N,N'-bis(1-hydroxy-2-methylpropan-2-yl)oxamide |
InChI |
InChI=1S/C10H20N2O4/c1-9(2,5-13)11-7(15)8(16)12-10(3,4)6-14/h13-14H,5-6H2,1-4H3,(H,11,15)(H,12,16) |
Clave InChI |
SYSMBIHGUSZZSU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CO)NC(=O)C(=O)NC(C)(C)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


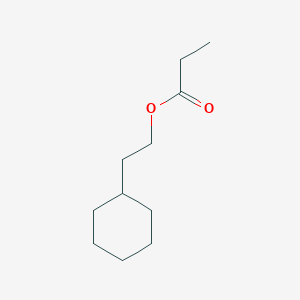
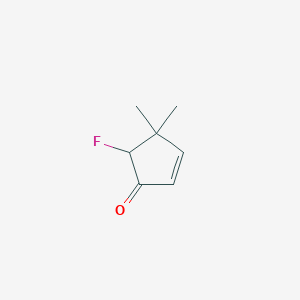

![{1,2-Bis[(propan-2-yl)sulfanyl]ethyl}(triethyl)germane](/img/structure/B14594607.png)


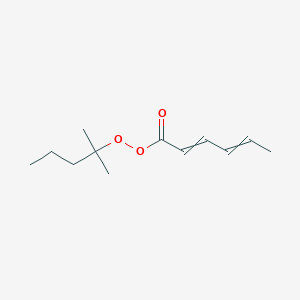


![2-{Phenyl[(trimethylsilyl)oxy]methyl}-1,3,2lambda~5~-dioxaphospholan-2-one](/img/structure/B14594660.png)
